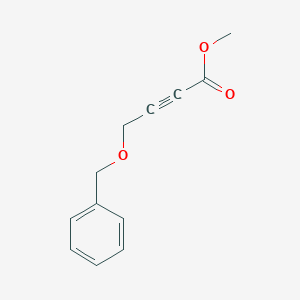

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester

概要

説明

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester is an organic compound belonging to the class of carboxylic acid esters. It is characterized by the presence of a butynoic acid backbone with a phenylmethoxy group and a methyl ester functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester typically involves the esterification of 2-butynoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Temperature: Reflux conditions (approximately 60-80°C)

Solvent: Methanol

Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity compounds .

化学反応の分析

Cycloaddition Reactions

The triple bond in conjugated alkynyl esters enables participation in cycloaddition reactions. For example:

-

Phosphine-Catalyzed [3+2] Cycloadditions :

Similar 2-butynoate derivatives react with electron-deficient dienes under phosphine catalysis to form heterocyclic compounds (e.g., furans or oxazolidinones). For instance, ethyl 2-butynoate undergoes [3+2] cycloaddition with 5-methylenehydantoins using tributylphosphine, yielding spiro-heterocycles with high regioselectivity .-

Key Conditions : Tributylphosphine (10 mol%), THF, 25°C.

-

Yield : 60–85% depending on substituents.

-

Deprotonation and Electrophilic Trapping

The α-hydrogens adjacent to the ester carbonyl are acidic and can be deprotonated by strong bases:

-

Lithium Diisopropylamide (LDA)-Mediated Reactions :

Methyl 2-butynoate forms a dianion upon treatment with 2 equivalents of LDA. This dianion reacts with electrophiles like chlorotriisopropylsilane (TIPSCI) to yield silylated products .-

Example Reaction :

-

Conditions : THF, -78°C, 1 hr.

-

Hydrogenation and Hydrogenolysis

The alkyne and benzyl ether groups are susceptible to hydrogenation:

-

Partial Hydrogenation :

Catalytic hydrogenation (H₂, Lindlar’s catalyst) selectively reduces the triple bond to a cis-alkene. -

Full Hydrogenation :

Using Pd/C under high-pressure H₂ reduces the alkyne to a single bond and cleaves the benzyl ether to a hydroxyl group .-

Products : Methyl 4-hydroxybutyrate and toluene.

-

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed Hydrolysis :

-

Transesterification :

Reacting with higher alcohols (e.g., ethanol) in the presence of acid catalysts converts the methyl ester to ethyl ester.

Electrophilic Substitution at the Benzyl Ether

The benzyloxy group directs electrophilic aromatic substitution (EAS):

-

Nitration :

Nitration occurs at the para position of the benzyl ring under mixed acid conditions (HNO₃/H₂SO₄).

Nucleophilic Additions to the Alkyne

The electron-deficient triple bond reacts with nucleophiles:

科学的研究の応用

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can yield compounds with desired biological activities.

-

Precursor for Pharmaceuticals :

- The compound is utilized as a precursor in the development of pharmaceuticals targeting specific diseases. Its derivatives have shown promise in therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Pharmaceutical Applications

-

Anticancer Agents :

- Research indicates that derivatives of 2-butynoic acid methyl ester exhibit cytotoxic properties against cancer cell lines. For instance, the compound has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

-

Anti-inflammatory Compounds :

- The compound's derivatives have been explored for their anti-inflammatory effects. Studies suggest that they may inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer activity of methyl 4-(benzyloxy)-2-butynoate against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers synthesized several analogs of this compound and tested their efficacy in vitro. One analog demonstrated a 70% inhibition of nitric oxide production in macrophages, indicating strong anti-inflammatory activity.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 4-(benzyloxy)-2-butynoate | Anticancer (Breast) | 10 | |

| Methyl 4-(benzyloxy)-2-butynoate | Anti-inflammatory | 15 |

作用機序

The mechanism of action of 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity and signaling pathways.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

類似化合物との比較

Similar Compounds

- 2-Butynoic acid, 4-methoxy-4-phenyl-, methyl ester

- 2-Butynoic acid, 4-(phenylmethoxy)-, ethyl ester

Uniqueness

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester is unique due to its specific structural features, such as the phenylmethoxy group and the methyl ester functional group.

生物活性

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester (commonly referred to as the compound) is a chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects.

Chemical Structure and Properties

The structure of this compound can be described by the following molecular formula: . The compound features a butynoic acid backbone with a phenylmethoxy group and a methyl ester functional group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 2-Butynoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related phenolic compounds demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 200 µg/mL, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Phenolic compound A | E. coli | 100 |

| Phenolic compound B | S. aureus | 150 |

| 2-Butynoic acid derivative | P. aeruginosa | 200 |

Cytotoxicity

Cytotoxicity assays have revealed that the compound exhibits varying degrees of toxicity against different cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values for cytotoxic effects can vary significantly based on the cell type tested.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The biological activity of the compound may be attributed to its ability to interfere with cellular signaling pathways. For example, it has been suggested that the compound inhibits key enzymes involved in cell proliferation and survival, which is crucial in cancer therapy . Additionally, its structural similarity to known inhibitors allows it to potentially interact with specific molecular targets within pathogenic organisms.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of phenolic compounds derived from butynoic acid against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Cytotoxicity in Cancer Research : In a controlled study involving various cancer cell lines, researchers found that treatment with methyl esters of butynoic acids resulted in reduced cell viability and increased markers of apoptosis.

特性

IUPAC Name |

methyl 4-phenylmethoxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEISPTLHFVDDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466877 | |

| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149125-61-1 | |

| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。